

1-(3-Amino-2-chloropyridin-4-yl)ethanone molecular structure and weight

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Compound of Interest

Compound Name: 1-(3-Amino-2-chloropyridin-4-yl)ethanone

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In-Depth Technical Guide: 1-(3-Amino-2-chloropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of **1-(3-Amino-2-chloropyridin-4-yl)ethanone**. It also details an experimental protocol for its application as a key intermediate in the synthesis of heterocyclic compounds, a critical process in drug discovery and development.

Molecular Structure and Properties

1-(3-Amino-2-chloropyridin-4-yl)ethanone is a substituted pyridine derivative. The molecular structure consists of a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 2-position, and an acetyl group at the 4-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Molecular Structure:

The image you are requesting does not exist or is no longer available.

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Image Credit: PubChem. The 2D chemical structure of **1-(3-Amino-2-chloropyridin-4-yl)ethanone**.

The presence of the amino and acetyl groups on the pyridine ring allows for a variety of chemical transformations, particularly cyclization reactions to form fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.^[1]

Quantitative Data Summary

The key physicochemical properties of **1-(3-Amino-2-chloropyridin-4-yl)ethanone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ ClN ₂ O	[1][2][3]
Molecular Weight	170.60 g/mol	[1][2][4]
CAS Number	342899-35-8	[1][2][3][5]
Appearance	Yellow crystalline powder	[1]
Melting Point	158-162 °C	[1]
Purity	≥95%	[1][2]
InChI Key	ILNWFHDCOPCVDZ-UHFFFAOYSA-N	[6]

Application in Heterocyclic Synthesis: An Experimental Protocol

1-(3-Amino-2-chloropyridin-4-yl)ethanone serves as a crucial precursor for the synthesis of various fused heterocyclic compounds, such as pyrido[2,3-d]pyrimidines. These structures are scaffolds for developing novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.^[1]

The following protocol details the synthesis of a pyrido[3,2-e]pyrimidin-4-one derivative, illustrating the utility of **1-(3-Amino-2-chloropyridin-4-yl)ethanone** as a starting material.

Reaction Scheme:

1-(3-Amino-2-chloropyridin-4-yl)ethanone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with ammonium acetate to yield the final pyrido[3,2-e]pyrimidin-4-one product.

Experimental Protocol:

Step 1: Synthesis of the Enaminone Intermediate

- A mixture of **1-(3-Amino-2-chloropyridin-4-yl)ethanone** (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) in a suitable solvent (e.g., anhydrous toluene) is heated under reflux for 4-6 hours.
- The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

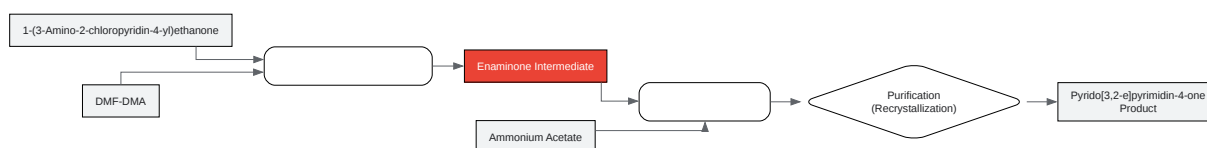
Step 2: Cyclization to form 7-chloro-5-methyl-3H-pyrido[3,2-e]pyrimidin-4-one

- The crude enaminone intermediate from Step 1 is dissolved in glacial acetic acid.
- Ammonium acetate (3.0 eq.) is added to the solution.

- The reaction mixture is heated to reflux for 8-12 hours.
- After cooling, the mixture is poured into ice-cold water.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-chloro-5-methyl-3H-pyrido[3,2-e]pyrimidin-4-one.

Visualization of the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the synthesis protocol described above.



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Caption: Synthetic workflow for a pyrido[3,2-e]pyrimidin-4-one derivative.

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